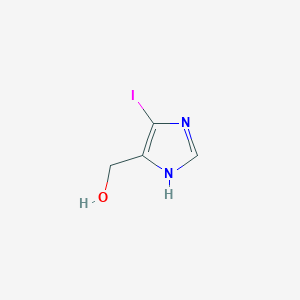

(5-Iodo-1H-imidazol-4-yl)methanol

Description

Historical Context of Imidazole (B134444) Chemistry in Scientific Discovery

The field of heterocyclic chemistry was significantly advanced in 1858 when Heinrich Debus first synthesized imidazole, which he initially named glyoxaline, from the reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia. chemicalbook.combldpharm.com This five-membered aromatic ring, containing two nitrogen atoms, quickly garnered attention for its unique chemical properties and its presence in fundamental biological molecules. chemicalbook.comorgsyn.orggoogle.com The most notable of these is the amino acid histidine, which features an imidazole side chain and plays a critical role in the structure and function of proteins like hemoglobin. orgsyn.org The imidazole nucleus is also a core component of purines, which are foundational to nucleic acids. orgsyn.org Over the decades, the versatility and biological relevance of the imidazole scaffold have made it a privileged structure in medicinal chemistry and materials science. chemicalbook.comnih.gov

Significance of Halogenated Imidazoles in Contemporary Chemical Research

The introduction of halogen atoms into organic molecules is a powerful strategy in modern chemical design, and imidazoles are no exception. Halogenation can profoundly alter a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov This has led to the widespread use of halogenated compounds in the development of agrochemicals and pharmaceuticals. nih.govnih.gov

In the context of imidazoles, halogenation can increase biological activity. For instance, a series of halogenated 1,5-diarylimidazoles were synthesized and evaluated for their potent inhibitory effects on PGE₂ production, indicating anti-inflammatory potential. The chlorination of imidazole, while noted to be less facile than bromination or iodination, yields precursors for various bioactive compounds. google.com The iodination of imidazoles is particularly significant as the iodine atom can act as a heavy atom for X-ray crystallography, a site for further synthetic transformations (e.g., cross-coupling reactions), and can enhance interactions with target proteins.

Academic Research Trajectories for Hydroxymethyl-Substituted Imidazoles

The hydroxymethyl group (—CH₂OH) is a valuable functional group on the imidazole ring as it serves as a versatile synthetic handle. It can be readily oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, and halides, allowing for the construction of more complex molecules. Research has focused on methods to prepare these compounds, such as the synthesis of 4(5)-hydroxymethyl-imidazole. nih.gov The crystal structure of (1H-Imidazol-4-yl)methanol reveals extensive hydrogen-bonding networks, a property that can influence its use in crystal engineering and as a ligand for coordination complexes. scbt.comgoogle.com The synthesis of various substituted hydroxymethyl imidazoles is an active area of investigation, aiming to create novel building blocks for drug discovery and materials science.

Rationale for Investigating (5-Iodo-1H-imidazol-4-yl)methanol within Chemical Sciences

The investigation of this compound is driven by the strategic combination of its three core components: the imidazole scaffold, an iodine substituent, and a hydroxymethyl group. The imidazole ring provides a stable, biologically relevant core. The iodine atom at the 5-position offers a site for potent bioactivity and a handle for advanced synthetic modifications, such as metal-catalyzed cross-coupling reactions. The hydroxymethyl group at the 4-position provides a primary site for derivatization to build a library of related compounds.

A compelling reason for its investigation comes from research into closely related structures. For example, 1-(5-iodo-1H-imidazol-4-yl)pent-4-en-1-one, which shares the same 5-iodo-1H-imidazol-4-yl core, has been identified as a key intermediate in the synthesis of irreversible inhibitors of methionine aminopeptidase (B13392206) 2 (MetAP2), a target for drug discovery. orgsyn.org This strongly suggests that this compound, as a direct precursor to such ketones via oxidation, is a highly valuable building block for developing novel therapeutic agents. Its study is therefore warranted to unlock new synthetic pathways and explore its potential in medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C4H5IN2O |

|---|---|

Molecular Weight |

224.00 g/mol |

IUPAC Name |

(4-iodo-1H-imidazol-5-yl)methanol |

InChI |

InChI=1S/C4H5IN2O/c5-4-3(1-8)6-2-7-4/h2,8H,1H2,(H,6,7) |

InChI Key |

DJDSTFZJHKLRNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(N1)CO)I |

Origin of Product |

United States |

Synthesis and Characterization

Chemical Identity

The fundamental chemical identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₅IN₂O |

| Molecular Weight | 224.00 g/mol |

| Canonical SMILES | C1=NC(=C(N1)CO)I |

| InChI Key | FZJXTMMMHJQQQE-UHFFFAOYSA-N |

| CAS Number | Not Available |

Physicochemical Properties

Detailed experimental physicochemical data for this compound are not widely available in the literature. The table below lists calculated properties and placeholders for experimental data.

| Property | Value |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Solubility | Expected to be soluble in polar organic solvents like methanol (B129727) and DMSO. |

| Appearance | Expected to be a solid at room temperature. |

Structural Characterization and Elucidation Methodologies for 5 Iodo 1h Imidazol 4 Yl Methanol

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and electronic properties of a compound. For (5-Iodo-1H-imidazol-4-yl)methanol, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR would be crucial for the structural elucidation of this compound.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, three distinct signals for the imidazole (B134444) ring carbons and one for the hydroxymethyl carbon are anticipated. The carbon atom bonded to the iodine (C5) would show a significantly shifted signal due to the heavy atom effect. The chemical shifts of the other imidazole carbons (C2 and C4) and the hydroxymethyl carbon would also be characteristic. As with ¹H NMR, direct experimental data is not available, but data from analogous compounds, such as the chemical shifts for imidazole itself (δ 135.9 for C2 and δ 122.2 for C4/5), can provide a basis for prediction pitt.edu.

| Predicted ¹H NMR Data for this compound | |

| Proton | Predicted Chemical Shift (ppm) |

| Imidazole C2-H | ~ 7.5 - 8.0 |

| -CH₂OH | ~ 4.5 - 5.0 |

| -OH | Variable, broad |

| -NH | Variable, broad |

| Predicted ¹³C NMR Data for this compound | |

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~ 135 - 140 |

| C4 | ~ 130 - 135 |

| C5 | ~ 80 - 90 |

| -CH₂OH | ~ 55 - 60 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. 50megs.com The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the imidazole ring would likely appear in a similar region, often as a broader absorption. C-H stretching vibrations of the imidazole ring and the methylene (B1212753) group would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations within the imidazole ring are expected in the 1400-1600 cm⁻¹ region. Finally, a C-I stretching vibration would be expected at lower wavenumbers, typically in the fingerprint region below 600 cm⁻¹. Studies on similar imidazole-containing compounds have utilized FT-IR spectroscopy to confirm the presence of these key functional groups. nih.gov

| Expected IR Absorption Bands for this compound | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| N-H stretch (imidazole) | 3100-3500 (broad) |

| C-H stretch (aromatic/aliphatic) | 2850-3100 |

| C=N, C=C stretch (imidazole ring) | 1400-1600 |

| C-O stretch (alcohol) | 1000-1260 |

| C-I stretch | < 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity and Electronic Structure Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is often used to assess purity and concentration. The imidazole ring in this compound contains a conjugated π-system, which is expected to absorb UV radiation. The absorption maxima (λ_max) would be characteristic of the electronic structure of the iodinated imidazole chromophore. For instance, a study on 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol (B47542) showed absorption peaks at 340 nm and 406 nm, attributed to π→π* transitions within the imidazole system. researchgate.net The presence of the iodine atom and the hydroxymethyl group would influence the exact position of these absorption bands in the target compound. UV-Vis spectroscopy can also be a valuable tool for monitoring the purity of a sample, as impurities with different chromophores would lead to additional absorption bands.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₄H₅IN₂O), the expected exact mass can be calculated. This precise mass measurement is a powerful tool for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. These methods separate components of a mixture based on their differential distribution between a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile compounds like this compound. By forcing a solution of the sample through a column packed with a solid adsorbent material, components are separated based on their affinity for the stationary phase.

In a typical analysis for a related compound, (4-Methyl-1H-imidazol-5-yl)methanol hydrochloride, a purity of ≥98.0% was determined using HPLC. avantorsciences.com For the analysis of imidazole derivatives, reversed-phase HPLC is commonly employed. A C18 column is often the stationary phase of choice, with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. For instance, a method for a related compound, 1H-Imidazole-4-methanol, 5-methyl-, utilizes a mobile phase of acetonitrile and water with phosphoric acid. birchbiotech.com For applications requiring mass spectrometry compatibility, formic acid is substituted for phosphoric acid. birchbiotech.com The retention time of the compound under specific conditions is a key identifier, and the area under the peak in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment.

Table 1: Illustrative HPLC Parameters for Imidazole Derivatives

| Parameter | Typical Value/Condition |

| Column | C18, 3 µm particle size |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric or Formic Acid |

| Detection | UV at 210-254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Note: These are representative parameters and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify volatile and semi-volatile organic compounds. In the context of the synthesis of this compound, GC-MS is crucial for detecting and quantifying residual solvents or volatile byproducts.

The sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas. The separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification. This method is particularly sensitive for detecting low levels of impurities. For instance, in the analysis of related pharmaceutical ingredients, GC-MS has been used to detect and quantify residual solvents like methanol, acetonitrile, and dichloromethane (B109758) to levels as low as parts per million (ppm). peerj.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction. A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (eluent).

As the solvent moves up the plate by capillary action, the components of the reaction mixture travel at different rates, resulting in their separation. By comparing the spots of the reaction mixture to those of the starting materials and a reference standard of the product, the consumption of reactants and the formation of the product can be qualitatively assessed. For the synthesis of 1,5-diaryl-1H-imidazole derivatives, TLC analysis was used to confirm the absence of starting materials, indicating the completion of the reaction. researchgate.net The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system.

X-ray Crystallography for Solid-State Structural Determination

Crystal Growth Techniques

The prerequisite for X-ray crystallographic analysis is the availability of a high-quality single crystal. For imidazole derivatives, a common method for crystal growth is slow evaporation of a saturated solution. In a study of the related compound (1H-Imidazol-4-yl)methanol, single crystals were obtained by dissolving the compound in a 50:50 mixture of methanol and toluene (B28343) and allowing the solution to evaporate slowly over a period of two weeks. nih.gov The choice of solvent is critical and is often determined empirically.

Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The analysis of this diffraction pattern allows for the calculation of the electron density map of the molecule, from which the atomic positions can be determined.

For the non-iodinated analog, (1H-Imidazol-4-yl)methanol, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system. nih.gov The analysis provides a wealth of structural data, including the precise bond lengths and angles within the molecule, as well as information about intermolecular interactions, such as hydrogen bonding. In the crystal structure of (1H-Imidazol-4-yl)methanol, significant hydrogen bonding interactions were observed between the imidazole nitrogen atom and the hydroxyl group of an adjacent molecule, leading to the formation of a two-dimensional network. nih.govnih.gov

Table 2: Illustrative Crystallographic Data for (1H-Imidazol-4-yl)methanol

| Parameter | Value | Reference |

| Chemical Formula | C₄H₆N₂O | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Unit Cell Dimensions | a = 13.9180(9) Å, b = 7.1980(5) Å, c = 11.6509(12) Å | nih.gov |

| β | 125.249(1)° | nih.gov |

| Volume | 953.20(13) ų | nih.gov |

| Z | 8 | nih.gov |

| Hydrogen Bond (N-H···O) | 1.921(1) Å | nih.gov |

| Hydrogen Bond (O-H···N) | 1.985(8) Å | nih.gov |

This data is for the related compound (1H-Imidazol-4-yl)methanol and serves as an example of the detailed structural information obtainable from X-ray crystallography.

Conclusion

(5-Iodo-1H-imidazol-4-yl)methanol stands as a compound of significant academic interest due to the convergence of a biologically relevant imidazole (B134444) core with two highly versatile functional groups. While detailed characterization and specific applications are not yet extensively documented, its potential as a key building block in medicinal chemistry is strongly suggested by research on analogous structures. Its plausible synthesis from readily available precursors, combined with its potential role in the development of targeted enzyme inhibitors, marks it as a valuable and under-explored molecule for future chemical and pharmaceutical research.

An in-depth examination of the synthetic strategies for producing this compound and its related iodoimidazole counterparts reveals a variety of chemical methodologies. These approaches focus on the careful selection of starting materials, precise control of the iodination process, and the effective creation of the hydroxymethyl group.

Coordination Chemistry of Imidazolylmethanol Ligands

Ligand Properties of (5-Iodo-1H-imidazol-4-yl)methanol

Nitrogen-Donating Capabilities of the Imidazole (B134444) Moiety

The imidazole ring is a fundamental heterocyclic motif in coordination chemistry, renowned for its effective nitrogen-donor capabilities. researchgate.netresearchgate.net Coordination with metal ions typically occurs through the imine nitrogen (N3), which possesses a lone pair of electrons in an sp² hybrid orbital, making it a potent sigma-donor. wikipedia.org The basicity of this nitrogen, and thus its donor strength, can be estimated by the pKa of the corresponding imidazolium (B1220033) cation, which for unsubstituted imidazole is approximately 6.95. wikipedia.org

In this compound, the electronic properties of the imidazole ring are modulated by two substituents. The hydroxymethyl group at the C4 position is generally considered to be weakly electron-withdrawing. More significant is the influence of the iodine atom at the C5 position. As a halogen, iodine exerts a strong electron-withdrawing inductive effect, which is expected to decrease the electron density on the imidazole ring. This reduction in electron density lowers the basicity of the imine nitrogen, making it a weaker Lewis base compared to the unsubstituted imidazole. Consequently, the metal-ligand bonds formed via this nitrogen may be slightly weaker or longer than those in analogous complexes lacking the iodo substituent.

Hydroxyl Group Participation in Coordination

The hydroxymethyl group (-CH₂OH) at the C4 position introduces an additional potential coordination site through its oxygen atom. This group can participate in complex formation in several ways. While it is a relatively weak donor, the hydroxyl oxygen can coordinate directly to a metal center. orgsyn.org This could lead to the ligand acting in a bidentate (N,O)-chelating fashion, forming a stable five-membered ring with the metal ion.

Alternatively, the hydroxyl group can be deprotonated to form an alkoxide. This deprotonation would turn the neutral hydroxyl group into a much stronger anionic oxygen donor, significantly enhancing its coordinating ability. The participation of the hydroxyl group, either in its neutral or deprotonated form, greatly increases the structural possibilities for the resulting metal complexes, potentially leading to the formation of polynuclear clusters or extended networks where the ligand bridges multiple metal centers. In the solid state of the parent compound, (1H-imidazol-4-yl)methanol, the hydroxyl group is heavily involved in hydrogen bonding. nih.gov

Formation of Metal Complexes with Transition Metals

The combination of a primary N-donor site, a secondary O-donor site, and the potential for bridging makes this compound a versatile ligand for constructing complexes with a wide range of transition metals.

Synthesis Routes for Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and MOFs are typically synthesized via self-assembly processes involving the ligand and a metal salt under suitable conditions. mdpi.com For this compound, solvothermal or hydrothermal methods would be common synthetic strategies. These methods involve heating a solution of the ligand and a selected metal salt (e.g., nitrates, chlorides, or acetates of metals like Cu(II), Zn(II), Co(II), or Cd(II)) in a sealed vessel. The choice of solvent or solvent mixture is crucial and can influence the final structure of the product.

The bifunctional nature of the ligand allows for the formation of extended networks. For instance, the imidazole nitrogen could coordinate to one metal center while the hydroxyl group (or alkoxide) bridges to another, leading to the formation of 1D, 2D, or 3D coordination polymers. The presence of the bulky iodo group would also play a significant role in directing the self-assembly, influencing the packing and topology of the resulting framework due to steric hindrance and potential halogen bonding interactions. Recently, the concept of Therapeutic Coordination Polymers (TCPs) has emerged, where alkyl bis-imidazole ligands are used to construct non-porous materials for drug delivery, highlighting a potential application area for such frameworks. rsc.org

Structural Characterization of Metal-Ligand Adducts

Spectroscopic methods are also essential.

Infrared (IR) Spectroscopy : Can confirm the coordination of the functional groups. A shift in the C=N stretching frequency of the imidazole ring and changes in the O-H and C-O stretching frequencies of the hydroxymethyl group upon complexation provide evidence of metal-ligand bond formation. nih.gov

UV-Visible Spectroscopy : Provides information about the electronic environment of the metal ion. The position and intensity of d-d transition bands can indicate the coordination geometry (e.g., octahedral, tetrahedral, or square planar) of the metal center. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : Can be used to characterize diamagnetic complexes (e.g., with Zn(II) or Cd(II)) in solution. Changes in the chemical shifts of the imidazole and hydroxymethyl protons upon coordination provide insight into the binding mode.

Intermolecular Interactions in Crystal Engineering

Beyond direct metal-coordination bonds, non-covalent interactions play a crucial role in the solid-state structures of these complexes, a field known as crystal engineering. For this compound complexes, a rich interplay of hydrogen and halogen bonds is expected.

The crystal structure of the parent compound, (1H-imidazol-4-yl)methanol, is dominated by two primary hydrogen bonds: one between the hydroxyl hydrogen and the imine nitrogen of an adjacent molecule (O-H···N), and another between the imidazole N-H proton and the hydroxyl oxygen of a neighboring molecule (N-H···O). nih.gov These interactions link the molecules into a two-dimensional network.

The introduction of an iodine atom at the C5 position adds another significant intermolecular force: halogen bonding. researchgate.netnih.gov The iodine atom possesses a region of positive electrostatic potential (a σ-hole) along the extension of the C-I bond, allowing it to act as a Lewis acid and interact favorably with Lewis bases like nitrogen atoms, oxygen atoms, or even π-systems of aromatic rings. acs.orgnih.gov In the crystal structures of related iodo-imidazole derivatives, strong C-I···N and C-I···π halogen bonds have been observed to be the dominant structure-directing interactions. researchgate.netnih.gov

Therefore, in the crystal packing of metal complexes of this compound, one can anticipate a supramolecular architecture directed by a combination of:

Coordination bonds defining the primary structure.

Hydrogen bonds (N-H···O, O-H···N, O-H···X where X is a counter-ion) linking complexes.

Halogen bonds (C-I···N, C-I···O, C-I···π) further organizing the solid-state assembly.

This interplay makes this compound a highly promising ligand for the rational design of complex supramolecular architectures.

Data Tables

Table 1: Crystallographic Data for (1H-Imidazol-4-yl)methanol (Parent Compound) Data extracted from the structural report of the non-iodinated analogue, providing a baseline for comparison. nih.gov

| Parameter | Value |

| Chemical Formula | C₄H₆N₂O |

| Molecular Weight | 98.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.9180 (9) |

| b (Å) | 7.1980 (5) |

| c (Å) | 11.6509 (12) |

| β (°) | 125.249 (1) |

| Volume (ų) | 953.20 (13) |

Table 2: Key Hydrogen Bond Interactions in (1H-Imidazol-4-yl)methanol nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O1-H1···N1 | 0.84 | 1.92 | 2.7563 (13) | 172 |

| N2-H2···O1 | 0.88 | 1.99 | 2.8315 (11) | 161 |

Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the solid-state structures of coordination complexes involving imidazolylmethanol ligands. In the case of the related compound, (1H-Imidazol-4-yl)methanol, extensive hydrogen bonding interactions define the crystal structure. nih.gov Two primary hydrogen bonds are observed: one between the unprotonated imidazole nitrogen atom of one molecule and the hydroxyl hydrogen atom of an adjacent molecule, and another between the hydroxyl oxygen atom of one molecule and the imidazole N-H group of a neighboring molecule. nih.gov These interactions result in the formation of a two-dimensional network. nih.gov

| Interaction | Donor | Acceptor | Typical Distance (Å) |

| Imidazole N-H···O | Imidazole N-H | Hydroxyl Oxygen | ~2.7 - 3.0 |

| Hydroxyl O-H···N | Hydroxyl O-H | Imidazole Nitrogen | ~2.6 - 2.9 |

Halogen Bonding Interactions Involving the Iodo Substituent

A key feature of this compound in coordination chemistry is the ability of the iodine atom to participate in halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). beilstein-journals.org This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. beilstein-journals.org

In complexes of this compound, the iodine atom covalently bonded to the imidazole ring can form halogen bonds with various Lewis basic sites. These can include interactions with the uncoordinated nitrogen atom of an adjacent imidazole ligand (C-I···N), the oxygen atom of a methanol (B129727) group (C-I···O), or even the π-system of a neighboring imidazole ring (C-I···π). researchgate.net The strength of these interactions depends on the nature of the halogen bond donor and acceptor. Studies on other iodo-imidazole derivatives have demonstrated the significance of C-I···N and C-I···π halogen bonds in dictating their solid-state structures. researchgate.net The presence of these interactions can lead to the formation of one-, two-, or three-dimensional supramolecular assemblies, complementing the hydrogen bonding networks. The interplay between hydrogen and halogen bonding provides a powerful tool for crystal engineering, allowing for the rational design of coordination polymers with specific topologies and properties. rsc.org

| Interaction Type | Halogen Bond Donor | Halogen Bond Acceptor | Significance |

| C-I···N | Iodine on Imidazole | Nitrogen on Imidazole | Formation of linear or zigzag chains. researchgate.net |

| C-I···O | Iodine on Imidazole | Oxygen of Methanol | Can contribute to the overall crystal packing. researchgate.net |

| C-I···π | Iodine on Imidazole | π-system of Imidazole | Leads to layered or stacked structures. researchgate.netresearchgate.net |

π-Stacking and Other Non-Covalent Interactions

In addition to hydrogen and halogen bonding, π-stacking interactions can be a significant structure-directing force in the coordination complexes of this compound. The imidazole ring is an aromatic system, and as such, can engage in π-π stacking with neighboring imidazole rings of adjacent ligands. These interactions typically occur in an offset or slipped parallel arrangement, where the centroid-to-centroid distance is in the range of 3.3 to 3.8 Å. rsc.org A perfect face-to-face stacking is less common. rsc.org

| Interaction | Participating Groups | Typical Geometry | Effect on Structure |

| π-π Stacking | Imidazole rings | Offset or slipped parallel | Formation of dimers or extended stacks |

| C-H···π | C-H bonds and Imidazole π-system | Edge-to-face | Further stabilization of the crystal lattice |

Mechanistic Biochemical Interactions and Biological Target Engagement Studies Excluding Clinical Data

Role of Imidazole (B134444) Scaffold in Biological Systems

The imidazole scaffold is a versatile component in biological systems and drug design. nih.gov As a part of the amino acid histidine, the imidazole side chain plays a crucial role in the catalytic activity of many enzymes and the oxygen-binding capacity of hemoglobin. nih.gov The two nitrogen atoms in the ring, one acting as a hydrogen bond donor and the other as an acceptor, enable it to form specific and robust interactions with biological targets. researchgate.net

The key characteristics of the imidazole scaffold include:

Aromaticity and Electron-Rich Nature : The ring is aromatic and electron-rich, facilitating π-π stacking interactions with aromatic residues in proteins or DNA bases. nih.gov

Hydrogen Bonding Capability : It can act as both a hydrogen bond donor and acceptor, contributing to strong ligand-receptor binding. researchgate.net

Coordination Chemistry : The nitrogen atoms can coordinate with metal ions, a feature seen in metalloproteins. nih.gov

Ionizability : The imidazole ring has a pKa close to physiological pH, allowing it to exist in neutral or cationic forms, which can influence its pharmacokinetic properties and interactions with targets. biomedpharmajournal.org

These properties allow imidazole-containing molecules to bind to a diverse range of enzymes and receptors, leading to a broad spectrum of biological activities. researchgate.net The formation of supramolecular complexes through non-covalent bonds can interfere with the function of molecules in biological systems, making imidazole-based drugs potentially more effective and biocompatible. nih.gov

Enzymatic Interaction and Inhibition Studies (in vitro, non-human)

Iodoimidazole derivatives have been investigated as inhibitors of various enzymes, leveraging the unique properties of the imidazole core and the influence of the iodine substituent.

Molecular docking and in-silico studies have been instrumental in elucidating the binding modes of imidazole derivatives within the active sites of various enzymes. nih.govnih.gov

Tubulin Inhibition : Some indole-imidazole hybrids act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) binding site. nih.gov Molecular modeling suggests that a planar central ring is more complementary to this binding site. nih.gov

Kinase Inhibition : In the context of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), imidazole-based inhibitors have shown significant potency. nih.gov Docking studies reveal that these inhibitors fit within the enzyme's binding pocket, with specific substitutions on the imidazole ring dictating the affinity and selectivity. nih.gov

Sirtuin Inhibition : Imidazole derivatives are explored as modulators of sirtuins, a class of epigenetic enzymes. nih.gov These compounds can function as inhibitors by blocking the active site, leading to changes in gene expression. Molecular docking has helped identify derivatives with high binding affinity for sirtuin family proteins. nih.gov

Cyclooxygenase (COX) Inhibition : Novel isoxazole (B147169) and oxadiazole derivatives, which are structurally related five-membered heterocycles, have been studied as COX inhibitors. nih.govmdpi.com Molecular docking shows these compounds occupying the active site of COX-1 and COX-2, with binding energies indicating selectivity towards COX-2 for some derivatives. nih.govmdpi.com

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of a lead compound. scirp.org For iodoimidazole derivatives, SAR studies help in understanding how different substituents and their positions on the imidazole ring influence biological activity.

Halogen Substitution : In the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), the placement of halogen atoms has been shown to be critical. nih.gov Similarly, in PfPKG inhibitors, a 3-chloro substitution on a phenyl group attached to the imidazole scaffold provided a small benefit in potency. nih.gov This suggests that the position and nature of the halogen, such as iodine in (5-Iodo-1H-imidazol-4-yl)methanol, would significantly impact target binding and inhibitory activity.

Substitution Patterns : For anti-inflammatory imidazole derivatives, trisubstituted imidazoles were found to be more active than disubstituted ones. nih.gov Furthermore, compounds with electron-donating groups (like methoxy) or electron-withdrawing groups (like nitro) at specific positions showed enhanced activity. nih.gov

Core Structure Modifications : In the development of anti-HCV agents, SAR studies of imidazole-coumarin conjugates revealed that an unsubstituted N(1) position on the imidazole nucleus was crucial for higher selectivity and potency. mdpi.com

| Compound Series | Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| Imidazothiazole Derivatives | IDO1 Inhibition | Interaction with Phe226 and Arg231 in the binding pocket is essential for potent inhibitory activity. | nih.gov |

| Imidazole-based Kinase Inhibitors | PfPKG Inhibition (Anti-malarial) | A 3-chloro substitution on an attached phenyl ring provided a small improvement in potency. | nih.gov |

| Di- and Tri-substituted Imidazoles | Anti-inflammatory | Tri-substituted imidazoles were generally more potent than di-substituted ones. p-Substituted derivatives were more active. | nih.gov |

| Imidazole-Coumarin Conjugates | Anti-HCV Activity | An unsubstituted N(1)-H on the imidazole ring led to increased potency and selectivity. | mdpi.com |

Interactions with Biomolecular Systems (e.g., DNA, proteins)

The imidazole scaffold is capable of diverse interactions with crucial biomolecules like DNA and proteins. nih.govrsc.org

DNA Interactions : The planar imidazole ring can intercalate between DNA base pairs, a mode of interaction that can inhibit DNA replication and protein synthesis. nih.govmdpi.com Studies on imidazole-terpyridine metal complexes have shown both intercalative and coordinate binding to DNA. nih.govrsc.org For instance, a copper(II) complex was found to bind to DNA bases and induce cleavage through an oxidative pathway, while a zinc(II) complex showed an intercalative binding mode. rsc.org The interaction with DNA is often dependent on both hydrophobic and charge-pairing interactions. nih.gov

Protein Interactions : Imidazole derivatives readily associate with proteins through hydrogen bonding. researchgate.net The interaction of imidazole-terpyridine metal complexes with bovine serum albumin (BSA) was studied using fluorescence quenching, which indicated strong binding that influenced the secondary structure of the protein. rsc.org

Exploration of Theoretical Pharmacological Activity (e.g., anti-malarial, antimicrobial, anti-inflammatory without human data)

Based on the activities of related compounds, iodoimidazole derivatives like this compound are explored for several theoretical pharmacological activities.

Anti-malarial Activity : Imidazole-based compounds have emerged as potent inhibitors of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), an essential enzyme in the parasite's life cycle. nih.gov One such inhibitor, compound 14b (an imidazole derivative), showed submicromolar IC₅₀ values in a prophylactic model against liver-stage parasites. nih.gov The mechanism of other anti-malarial compounds involves the inhibition of hemozoin formation, a process that detoxifies heme released from hemoglobin digestion by the parasite. nih.gov

Antimicrobial Activity : Imidazole derivatives are well-documented for their antimicrobial properties against a broad spectrum of bacteria. researchgate.netnih.gov Their mechanism of action can involve the disruption of the bacterial cell wall, inhibition of protein synthesis, or interference with DNA replication. mdpi.com For example, certain nitroimidazole derivatives are thought to enter bacterial cells via passive diffusion and exert their effects. researchgate.net Studies have shown that novel synthesized imidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

Anti-inflammatory Activity : The anti-inflammatory potential of imidazole derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov In non-human, in vivo studies, di- and tri-substituted imidazole derivatives demonstrated significant anti-inflammatory activity with reduced gastrointestinal side effects compared to standard drugs. nih.gov Other studies on related indole-imidazole hybrids showed anti-inflammatory effects through the reduction of pro-inflammatory cytokines like TNF-α and IL-1β in cellular models. nih.govrsc.org

| Pharmacological Activity | Proposed Mechanism of Action | Example Compound/Derivative Class | Reference |

|---|---|---|---|

| Anti-malarial | Inhibition of P. falciparum cGMP-dependent protein kinase (PfPKG) | Imidazole-based kinase inhibitors | nih.gov |

| Antimicrobial | Disruption of cell wall synthesis, inhibition of protein synthesis, interference with DNA replication | Nitroimidazoles, various substituted imidazoles | mdpi.comresearchgate.net |

| Anti-inflammatory | Inhibition of COX-2 enzyme; reduction of pro-inflammatory cytokines (TNF-α, IL-1β) | Di- and tri-substituted imidazoles, Indole-imidazole hybrids | nih.govnih.govnih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of specifically substituted imidazoles remains a critical area of research. Future work on (5-Iodo-1H-imidazol-4-yl)methanol is likely to focus on developing more efficient, regioselective, and scalable synthetic routes.

Emerging methodologies that could be applied or adapted include:

Selective Iodine-Copper Exchange: Research has shown that protected 4,5-diiodoimidazoles can react with organocuprates to regioselectively provide 5-cuprated imidazoles. These intermediates readily react with various electrophiles, allowing for the synthesis of functionalized mono-iodoimidazoles. rsc.org This strategy could be adapted to first introduce the methanol (B129727) group (or a protected precursor) at the 4-position, followed by selective functionalization at the 5-position.

Ultrasound-Assisted C-H Functionalization: A novel, metal-free method for the regioselective iodination of imidazo[1,2-α]pyridines at the C3 position has been developed using ultrasound acceleration. acs.org Exploring similar energy sources for the direct and selective iodination of (1H-imidazol-4-yl)methanol could provide a more environmentally friendly and efficient synthetic pathway.

Flow Chemistry: Continuous flow processes could offer better control over reaction parameters for hazardous or fast reactions, potentially improving yield and safety in the synthesis of iodinated imidazoles.

Table 1: Potential Synthetic Strategies for this compound Derivatives

| Methodology | Description | Potential Advantage | Key Reference |

| Iodine-Copper Exchange | Regioselective exchange of an iodine atom for a copper-based functional group on a diiodoimidazole precursor, followed by reaction with an electrophile. | High regioselectivity for creating mono-iodo functionalized imidazoles. | rsc.org |

| Palladium-Catalyzed Cross-Coupling | Using the iodo group as a handle for Suzuki, Heck, or Sonogashira coupling reactions to introduce diverse substituents. | Versatility in creating a wide library of derivatives. | researchgate.net |

| Ultrasound-Assisted Iodination | Direct C-H iodination using ultrasound to accelerate the reaction and improve efficiency without metal catalysts. | Green chemistry approach, potentially reducing reaction times and improving atom economy. | acs.org |

| Multi-component Reactions | One-pot synthesis from simpler precursors like aldehydes, amines, and isocyanates to build the imidazole (B134444) ring. | Increased efficiency by reducing the number of synthetic steps and purification processes. | youtube.com |

Exploration of Advanced Catalytic Applications

The imidazole moiety is a well-known catalytic entity, capable of acting as a general base, general acid, or a nucleophilic catalyst. youtube.comnih.govnih.gov The imidazole in this compound could be exploited for various catalytic transformations.

Organocatalysis: Imidazole and its derivatives are effective catalysts for reactions such as the hydrolysis of esters. acs.org The specific steric and electronic environment provided by the iodo and methanol groups could be harnessed to develop novel organocatalysts with unique selectivity. Studies on 2-substituted imidazoles in the hydrolysis of ethyl dichloroacetate (B87207) have confirmed a general base catalysis mechanism. rsc.org

Ligand Development: The compound can serve as a ligand for transition metal catalysis. The nitrogen atoms of the imidazole ring can coordinate to a metal center, while the iodo and hydroxyl groups can be used to tune the electronic properties and steric bulk of the resulting metal complex, or to anchor the catalyst to a solid support.

Iodine-Based Catalysis: Molecular iodine itself can act as a Lewis acid catalyst for various organic transformations, including the synthesis of imidazole-fused heterocycles. acs.org The iodo-substituent on the imidazole ring could potentially participate in halogen bonding or other non-covalent interactions to influence a catalytic cycle.

Integration into Materials Science for Functional Applications

The structural features of this compound make it an attractive building block, or "tecton," for the construction of advanced functional materials.

Metal-Organic Frameworks (MOFs): Imidazole-based ligands are widely used in the synthesis of MOFs. this compound offers multiple coordination sites (the two imidazole nitrogens and the hydroxyl oxygen) for binding to metal ions. The resulting MOFs could have applications in gas storage, separation, or catalysis.

Coordination Polymers: Similar to MOFs, coordination polymers can be formed using this compound as a ligand. The presence of the iodo-substituent offers a site for post-synthetic modification, where the iodine atom on the assembled framework can be converted into other functional groups via cross-coupling reactions.

Functional Polymers: The methanol group allows for the incorporation of the molecule into polymers via esterification or etherification. The resulting polymers would feature pendant iodo-imidazole groups, which could impart specific properties like flame retardancy, antimicrobial activity, or serve as sites for further functionalization. 4,5-diiodo-1H-imidazole is already noted for its wide application in material chemistry. google.com

Interdisciplinary Approaches for Biological Probe Development

Fluorescent chemosensors are powerful tools in biology and environmental science. unigoa.ac.in Imidazole derivatives have been successfully developed as fluorescent probes for various analytes. rsc.org

Ion Sensing: Imidazole-based probes have shown high selectivity and sensitivity for detecting metal ions, including toxic heavy metals like mercury (Hg²⁺). researchgate.netrsc.org The mechanism often involves the coordination of the metal ion to the imidazole nitrogen, which modulates the photophysical properties of a linked fluorophore through processes like intramolecular charge transfer (ICT). This compound could serve as a scaffold for such probes, where the iodo-position is used to attach a fluorophore.

pH Sensing: The pKa of the imidazole ring makes it sensitive to pH changes in the physiological range. This property has been exploited to design pH-responsive fluorescent probes. mdpi.com Derivatization of this compound could lead to ratiometric pH sensors with applications in cell biology to monitor pH changes within organelles.

Heavy Atom Effect: The iodine atom can influence the photophysical properties of a molecule through the "heavy atom effect," which can enhance intersystem crossing from the singlet excited state to the triplet state. This could be exploited in the design of probes that function via phosphorescence or for applications in photodynamic therapy.

Table 2: Potential Applications of this compound in Biological Probe Design

| Probe Type | Design Principle | Potential Application | Key Reference |

| Metal Ion Sensor | Coordination of a metal ion to the imidazole ring, causing a change in the fluorescence of an attached reporter group. | Detection of heavy metal contaminants (e.g., Hg²⁺) in environmental or biological samples. | researchgate.netrsc.org |

| pH Probe | Protonation/deprotonation of the imidazole ring modulates the electronic properties and thus the fluorescence emission. | Real-time monitoring of pH in cellular compartments like lysosomes or mitochondria. | mdpi.com |

| Ratiometric Sensor | Designing the molecule to have two emission wavelengths that respond differently to an analyte, allowing for more accurate quantification. | Quantitative imaging in complex biological environments, minimizing background interference. | mdpi.com |

Computational Design of Novel this compound Derivatives

In silico methods are indispensable in modern drug discovery and materials design, allowing for the rational design and screening of novel compounds before their synthesis. researchgate.net

Structure-Based Drug Design: For a given biological target (e.g., an enzyme or receptor), molecular docking simulations can be used to predict the binding affinity and orientation of virtual libraries of this compound derivatives. This approach has been used to design imidazole derivatives as inhibitors for targets like sirtuins nih.gov and cyclooxygenase-2 (COX-2). nih.gov

Pharmacophore Modeling: By analyzing the structures of known active compounds, a pharmacophore model can be developed to guide the design of new derivatives with improved activity. The imidazole ring itself is a privileged structure and a recognized pharmacophore in medicinal chemistry. researchgate.netnih.gov

DFT and Molecular Dynamics: Density Functional Theory (DFT) calculations can predict the electronic properties, reactivity, and spectral characteristics of novel derivatives. scielo.br Molecular dynamics (MD) simulations can assess the stability of ligand-protein complexes over time, providing insights into the binding interactions. nih.govresearchgate.net These computational tools can accelerate the development of new drug candidates and functional materials based on the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for (5-Iodo-1H-imidazol-4-yl)methanol, and how can reaction conditions be optimized?

Answer:

- Stepwise Synthesis :

- Iodination : Introduce iodine at the 5-position of the imidazole ring via electrophilic substitution, using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) at 0–5°C .

- Trityl Protection : Protect the 1H-imidazole nitrogen with a trityl group to prevent side reactions during subsequent steps. Use trityl chloride (TrCl) in dichloromethane (DCM) with a base like triethylamine .

- Hydroxymethylation : Introduce the methanol group via formylation (e.g., using paraformaldehyde) followed by reduction (NaBH₄) .

- Optimization :

- Monitor reaction progress via TLC or HPLC.

- Adjust stoichiometry of iodinating agents to minimize poly-iodination.

- Use anhydrous conditions to avoid hydrolysis of intermediates.

Q. How can structural characterization of this compound be performed?

Answer:

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Answer:

- Enzyme Inhibition : Screen against imidazole-targeted enzymes (e.g., cytochrome P450 isoforms) using fluorometric assays .

- Antimicrobial Testing : Assess activity via broth microdilution (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish safety profiles .

Advanced Research Questions

Q. How does iodine substitution at C5 influence the compound’s reactivity compared to fluorine or methyl analogs?

Answer:

- Electronic Effects : Iodine’s larger atomic radius and lower electronegativity vs. fluorine reduce hydrogen-bonding capacity but enhance halogen bonding in protein interactions .

- Steric Impact : Bulkier iodine may hinder access to hydrophobic binding pockets compared to methyl groups .

- Experimental Comparison : Synthesize analogs (5-Fluoro, 5-Methyl) and compare IC₅₀ values in enzyme assays .

Q. How should researchers address contradictory data in stability studies (e.g., pH-dependent degradation vs. thermal stability)?

Answer:

Q. What computational methods are recommended for studying this compound’s interaction with biological targets?

Answer:

- Docking Studies : Use AutoDock Vina to model binding poses with imidazole-recognizing receptors (e.g., histamine H₃) .

- DFT Calculations : Calculate Fukui indices to predict electrophilic/nucleophilic sites for covalent bonding .

- MD Simulations : Simulate solvation effects in explicit water models to assess stability of iodine-mediated interactions .

Q. How can chirality at the hydroxymethyl group affect pharmacological activity, and how is it resolved?

Answer:

Q. What advanced analytical techniques are critical for detecting trace impurities in synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.